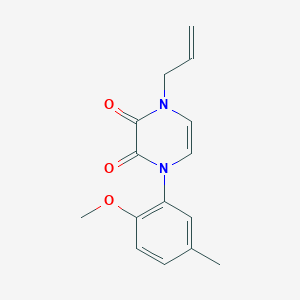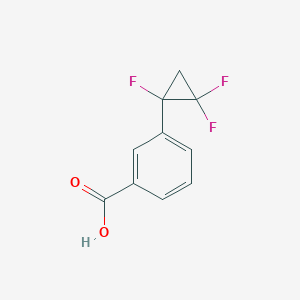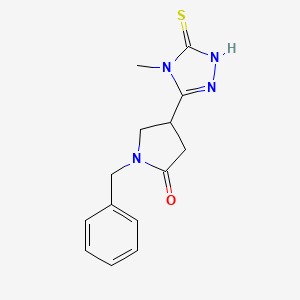
1-benzyl-4-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolidinone ring fused with a triazole ring, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one typically involves multiple steps. One common method starts with the reaction of benzylamine with itaconic acid to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. This intermediate is then subjected to hydrazinolysis, followed by the addition of substituted isothiacyanate, and finally cyclization of the intermediate thiosemicarbazides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-4-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
1-benzyl-4-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzyl-4-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one: This compound is unique due to its specific structure and potential nootropic properties.
Imidazole derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.
Indole derivatives: These compounds also have a heterocyclic structure and are widely studied for their pharmacological properties.
Uniqueness
This compound stands out due to its combination of a pyrrolidinone ring and a triazole ring, which imparts unique chemical and biological properties. Its potential as a nootropic agent further distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
1-benzyl-4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-17-13(15-16-14(17)20)11-7-12(19)18(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYLGKSRXZMKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide](/img/structure/B3000915.png)
![2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3000916.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3000921.png)
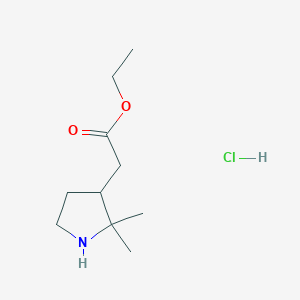
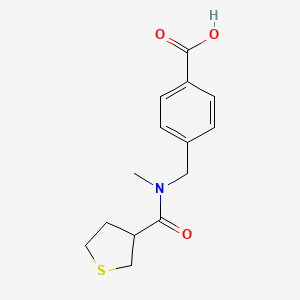
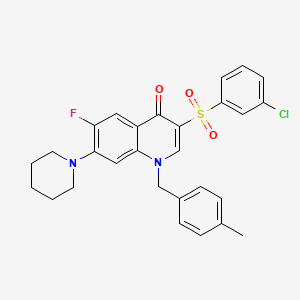
![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)
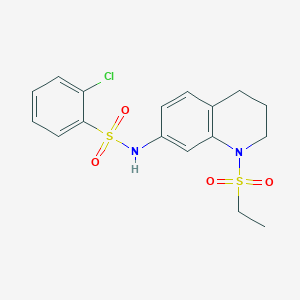
![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)
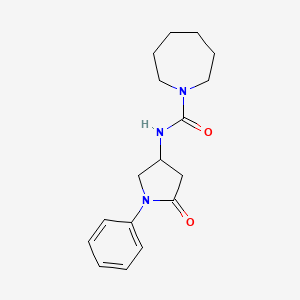
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)
![N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3000934.png)
